molecular formula C14H13NO3 B1357357 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde CAS No. 926187-26-0

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde

Cat. No.: B1357357
CAS No.: 926187-26-0
M. Wt: 243.26 g/mol
InChI Key: BWWZHMWPNJUHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a pyridin-4-ylmethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with pyridin-4-ylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product.

Another approach involves the use of Suzuki-Miyaura coupling, where 4-methoxy-3-bromobenzaldehyde is coupled with pyridin-4-ylboronic acid in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid.

    Reduction: 4-Methoxy-3-(pyridin-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridin-4-ylmethoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde
  • 3-(Pyridin-4-ylmethoxy)benzaldehyde
  • 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde

Uniqueness

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde is unique due to the specific positioning of the methoxy and pyridin-4-ylmethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-3-2-12(9-16)8-14(13)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWZHMWPNJUHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.